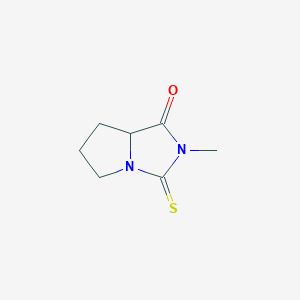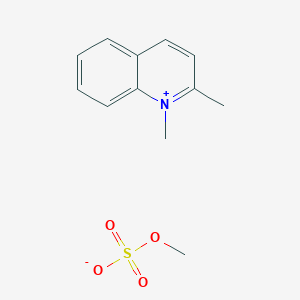
1,2-Dimethylquinolinium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylquinolinium methyl sulphate (DMQMS) is a quaternary ammonium salt that has gained significant attention in recent years due to its potential as a catalyst in organic synthesis. DMQMS is a highly efficient and versatile catalyst that can be used in a range of reactions, including oxidation, reduction, and coupling reactions.
Mécanisme D'action
1,2-Dimethylquinolinium methyl sulphate acts as a Lewis acid catalyst, activating the substrate through the formation of a complex. The positively charged quaternary ammonium group of 1,2-Dimethylquinolinium methyl sulphate interacts with the negatively charged substrate, facilitating the reaction. 1,2-Dimethylquinolinium methyl sulphate has a high electrophilicity due to the presence of the quaternary ammonium group, making it an effective catalyst in a range of reactions.
Effets Biochimiques Et Physiologiques
1,2-Dimethylquinolinium methyl sulphate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1,2-Dimethylquinolinium methyl sulphate is non-toxic and does not have any significant adverse effects on human health. 1,2-Dimethylquinolinium methyl sulphate has been used in the synthesis of bioactive compounds, indicating its potential in medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dimethylquinolinium methyl sulphate has several advantages as a catalyst in organic synthesis. 1,2-Dimethylquinolinium methyl sulphate is a highly efficient and versatile catalyst that can be used in a range of reactions. 1,2-Dimethylquinolinium methyl sulphate is easy to synthesize and can be scaled up for large-scale reactions. 1,2-Dimethylquinolinium methyl sulphate is also non-toxic and does not have any significant adverse effects on human health. However, 1,2-Dimethylquinolinium methyl sulphate has some limitations. 1,2-Dimethylquinolinium methyl sulphate is sensitive to moisture and air, and therefore should be stored in a dry and air-tight container. 1,2-Dimethylquinolinium methyl sulphate is also not suitable for reactions that require high temperatures or harsh conditions.
Orientations Futures
1,2-Dimethylquinolinium methyl sulphate has the potential for a range of future directions in organic synthesis. 1,2-Dimethylquinolinium methyl sulphate can be modified to enhance its catalytic activity and selectivity. 1,2-Dimethylquinolinium methyl sulphate can also be used in the synthesis of new bioactive compounds. 1,2-Dimethylquinolinium methyl sulphate can be used in the development of new synthetic methodologies for the synthesis of complex molecules. 1,2-Dimethylquinolinium methyl sulphate can also be used in the synthesis of materials with unique properties, such as conducting polymers.
Conclusion:
1,2-Dimethylquinolinium methyl sulphate is a promising catalyst in organic synthesis due to its high efficiency and versatility. 1,2-Dimethylquinolinium methyl sulphate has been used in a range of reactions, including oxidation, reduction, and coupling reactions. 1,2-Dimethylquinolinium methyl sulphate acts as a Lewis acid catalyst, activating the substrate through the formation of a complex. 1,2-Dimethylquinolinium methyl sulphate has several advantages, including its ease of synthesis, non-toxicity, and cost-effectiveness. 1,2-Dimethylquinolinium methyl sulphate has some limitations, including its sensitivity to moisture and air. 1,2-Dimethylquinolinium methyl sulphate has the potential for a range of future directions in organic synthesis, including the development of new synthetic methodologies and the synthesis of new bioactive compounds.
Applications De Recherche Scientifique
1,2-Dimethylquinolinium methyl sulphate has been used as a catalyst in a range of reactions, including oxidation, reduction, and coupling reactions. 1,2-Dimethylquinolinium methyl sulphate has been shown to be a highly efficient catalyst in the oxidation of alcohols to aldehydes and ketones, as well as in the reduction of nitro compounds to amines. 1,2-Dimethylquinolinium methyl sulphate has also been used in the coupling of aryl halides with amines and in the synthesis of heterocyclic compounds. 1,2-Dimethylquinolinium methyl sulphate has the potential to replace traditional catalysts that are toxic or expensive, making it an attractive alternative in organic synthesis.
Propriétés
Numéro CAS |
1605-74-9 |
|---|---|
Nom du produit |
1,2-Dimethylquinolinium methyl sulphate |
Formule moléculaire |
C12H15NO4S |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
1,2-dimethylquinolin-1-ium;methyl sulfate |
InChI |
InChI=1S/C11H12N.CH4O4S/c1-9-7-8-10-5-3-4-6-11(10)12(9)2;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
DYPVVNINWYTKOK-UHFFFAOYSA-M |
SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)C.COS(=O)(=O)[O-] |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2C=C1)C.COS(=O)(=O)[O-] |
Autres numéros CAS |
1605-74-9 |
Synonymes |
1,2-dimethylquinolinium methyl sulphate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
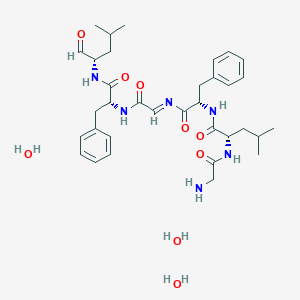
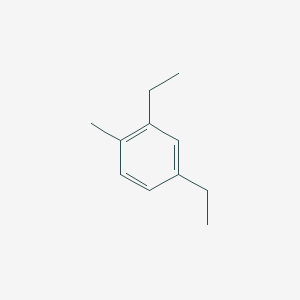
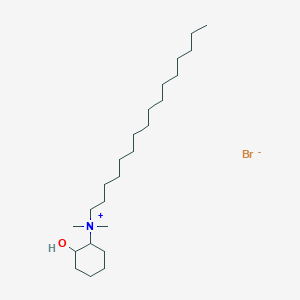
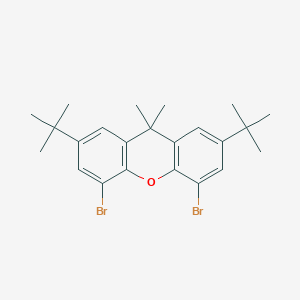
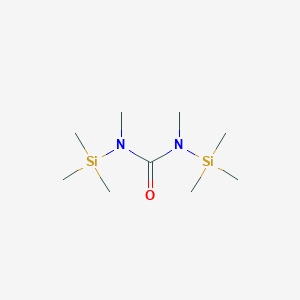
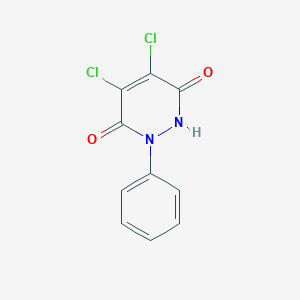
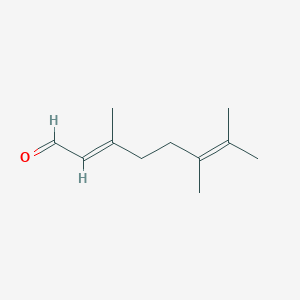
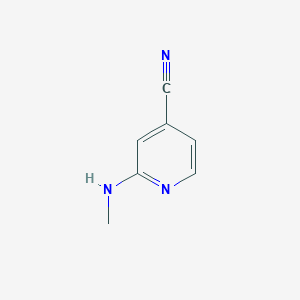
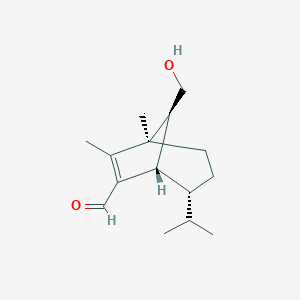
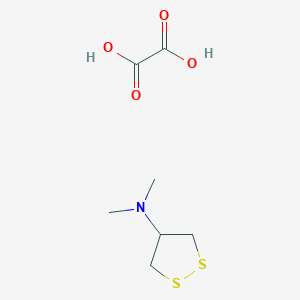

![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
